3-[3-Cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid 3-[3-Cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18905401
InChI: InChI=1S/C16H10FNO2S/c17-13-3-5-14(6-4-13)21-15-7-1-11(2-8-16(19)20)9-12(15)10-18/h1-9H,(H,19,20)
SMILES:
Molecular Formula: C16H10FNO2S
Molecular Weight: 299.3 g/mol

3-[3-Cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid

CAS No.:

Cat. No.: VC18905401

Molecular Formula: C16H10FNO2S

Molecular Weight: 299.3 g/mol

* For research use only. Not for human or veterinary use.

3-[3-Cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid -

Specification

Molecular Formula C16H10FNO2S
Molecular Weight 299.3 g/mol
IUPAC Name 3-[3-cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid
Standard InChI InChI=1S/C16H10FNO2S/c17-13-3-5-14(6-4-13)21-15-7-1-11(2-8-16(19)20)9-12(15)10-18/h1-9H,(H,19,20)
Standard InChI Key ZPLBNUQBZLJAMY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C=CC(=O)O)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-[3-cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid, reflects its three primary functional groups:

  • Propenoic acid backbone: A conjugated α,β-unsaturated carboxylic acid system (CH2=C(COOH)\text{CH}_2=\text{C}(\text{COOH})) that enables electrophilic addition and polymerization reactions .

  • 3-Cyano-4-sulfanylphenyl substituent: A para-substituted phenyl ring bearing a cyano group (-CN) at position 3 and a sulfanyl (-S-) linker at position 4. The sulfur atom enhances electron delocalization and facilitates nucleophilic substitution .

  • 4-Fluorophenyl group: A fluorine-substituted aromatic ring connected via the sulfanyl bridge, contributing to metabolic stability and lipophilicity .

The molecular formula is C16H10FNO2S\text{C}_{16}\text{H}_{10}\text{FNO}_2\text{S}, with a calculated exact mass of 299.042 g/mol. Its planar structure allows for π-π stacking interactions, while the electronegative fluorine and cyano groups induce dipole moments critical for binding interactions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of this compound likely derives from methodologies described for analogous acrylic acid derivatives :

Cyano Group Installation

The cyano substituent may originate from a Sandmeyer reaction or palladium-catalyzed cyanation of brominated precursors. For example, 3-bromo-4-(4-fluorophenylsulfanyl)phenylprop-2-enoic acid could undergo cyanation using CuCN or Zn(CN)2_2 in DMF at 120°C .

Physicochemical Properties

Spectral Data

While experimental spectra for this compound are unavailable, analogs provide benchmarks:

  • IR: Strong absorption at 1710–1680 cm1^{-1} (C=O stretch), 2210 cm1^{-1} (C≡N), and 1240 cm1^{-1} (C-F) .

  • 1^1H NMR: Expected signals include δ 6.8–7.6 (aromatic protons), δ 6.3 (CH=CHCOO^-), and δ 12.1 (COOH) .

Thermodynamic Parameters

  • LogP: Estimated at 2.8–3.2 using fragment-based methods, indicating moderate lipophilicity .

  • pKa: The acrylic acid moiety has a calculated pKa of ~4.2, while the cyano group remains non-ionizable .

Pharmacological and Industrial Applications

Material Science Applications

The conjugated double bond and aromatic systems suggest utility in photopolymerizable resins. Similar compounds are used in LED-curable coatings, where the acrylate group enables rapid crosslinking under UV-A light .

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